2,6-Difluoro-3-methylaniline Hydrochloride: Structural Dynamics and Synthetic Applications in Drug Discovery
2,6-Difluoro-3-methylaniline Hydrochloride: Structural Dynamics and Synthetic Applications in Drug Discovery
Executive Summary
As a highly specialized fluorinated synthon, 2,6-difluoro-3-methylaniline hydrochloride has emerged as a privileged building block in both medicinal chemistry and agrochemical development. Its unique substitution pattern provides a precise balance of electronic deactivation, steric hindrance, and lipophilicity. This whitepaper provides an in-depth technical guide on the physicochemical properties, structural causality, and validated synthetic methodologies associated with this critical intermediate.
Physicochemical Profiling & Quantitative Data
To ensure reproducible synthesis and formulation, it is critical to understand the baseline properties of the compound. The data below summarizes the key physicochemical metrics of both the free base and the stabilized hydrochloride salt.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 2,6-Difluoro-3-methylaniline hydrochloride |
| CAS Registry Number | 2490431-94-0 (HCl salt) / 144851-63-8 (Free base) |
| Molecular Formula | C₇H₈ClF₂N (Salt) / C₇H₇F₂N (Free Base) |
| Molecular Weight | 179.60 g/mol (Salt) / 143.13 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Boiling Point (Free Base) | ~170.9 °C (Predicted) |
| Density (Free Base) | ~1.229 g/cm³ (Predicted) |
Data supported by commercial reference standards ().
Structural Causality: The "E-E-A-T" of Pharmacophore Design
In drug discovery, the selection of a specific aniline derivative is never arbitrary. The incorporation of 2,6-difluoro-3-methylaniline into a molecular scaffold is driven by precise mechanistic and thermodynamic rationales.
The Hydrochloride Salt Advantage
Free anilines—particularly those bearing electron-withdrawing fluorine atoms—are highly susceptible to air oxidation, often degrading into dark, tarry oligomers over time. Converting the free base to the hydrochloride salt (CAS 2490431-94-0) protonates the amine, locking the nitrogen's lone pair and preventing oxidative degradation. This ensures absolute stoichiometric precision during high-throughput parallel synthesis and extends the reagent's shelf life indefinitely under inert conditions ().
The 2,6-Difluoro "Ortho-Twist"
Fluorine is highly electronegative but sterically compact (Van der Waals radius ~1.47 Å). Placing fluorine atoms at both the 2- and 6-positions creates intense steric and electronic repulsion against any substituent attached to the aniline nitrogen (e.g., an amide carbonyl or urea). This forces the 2,6-difluorophenyl ring out of coplanarity with the adjacent amide bond, locking the molecule into a ~90° dihedral angle. This pre-organized "ortho-twist" is a highly prized conformation in kinase inhibitors, allowing the drug to deeply penetrate narrow ATP-binding pockets without paying a high entropic penalty upon binding ([1]).
The 3-Methyl Lipophilic Vector
The addition of the asymmetrical 3-methyl group introduces a targeted lipophilic contact point. In the rational design of Pim-1/Pim-2 kinase inhibitors and ERK2 inhibitors, this methyl group specifically projects into a hydrophobic sub-pocket adjacent to the hinge region, dramatically increasing both binding affinity ( Kd ) and target residence time ([2]).
Pharmacophore mapping of 2,6-difluoro-3-methylaniline in targeted drug design.
Cross-Disciplinary Applications
The utility of 2,6-difluoro-3-methylaniline spans multiple therapeutic and agricultural domains. The table below summarizes its role across different sectors based on recent patent and peer-reviewed literature.
Table 2: Target Applications & Therapeutic Mapping
| Target / Application | Sector / Disease Area | Role of 2,6-Difluoro-3-methylaniline | Source |
| Pim-1 / Pim-2 Kinases | Oncology (AML, Solid Tumors) | Hydrophobic pocket binding, conformational lock | [1] |
| ERK2 (MAPK1) | Oncology (Targeted Therapy) | Pharmacophore terminal capping group | [2] |
| BACE-1 & GSK-3β | Neurodegenerative (Alzheimer's) | Multitargeted imidazole core substituent | [3] |
| 4-Aminopicolinates | Agrochemicals (Herbicides) | Broad-spectrum weed control, crop selectivity | [4] |
Validated Experimental Protocol: Amide Coupling
The Causality Behind the Chemistry
Coupling 2,6-difluoro-3-methylaniline is notoriously difficult. The two highly electronegative fluorine atoms severely deplete the electron density of the aniline nitrogen, rendering it a poor nucleophile. Standard peptide coupling reagents (e.g., EDC/HOBt) typically fail, yielding <20% product.
To create a self-validating, high-yielding system , one must utilize a highly reactive uronium coupling agent like HATU , which forms a highly reactive OAt (7-aza-1-hydroxybenzotriazole) active ester. Furthermore, because the starting material is a hydrochloride salt, a precise excess of a non-nucleophilic base (DIPEA) is mandatory: 1.0 equivalent to liberate the free amine, and additional equivalents to drive the coupling mechanism.
Step-by-Step Methodology
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Preparation & Free-Basing:
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Suspend the target carboxylic acid (1.0 eq) and 2,6-difluoro-3-methylaniline hydrochloride (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.
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Add N,N-Diisopropylethylamine (DIPEA) (3.5 eq).
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Causality Check: The addition of DIPEA neutralizes the HCl salt. The mixture should become a homogeneous solution.
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Acid Activation:
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Cool the reaction vessel to 0 °C using an ice bath.
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Add HATU (1.2 eq) portion-wise over 5 minutes.
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Self-Validation Check: The solution will transition from clear to a distinct yellow/orange hue, visually confirming the formation of the OAt active ester.
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Nucleophilic Addition:
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Remove the ice bath and allow the reaction to stir at room temperature for 12–18 hours under a nitrogen atmosphere.
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Self-Validation Check: Monitor reaction progression via LC-MS. The desired product mass [M+H]+ should dominate the chromatogram, with the complete disappearance of the aniline peak ( m/z 144 for the free base).
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Quench & Extraction:
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Quench the reaction by adding saturated aqueous NaHCO3 .
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Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).
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Wash the combined organic layers with 5% aqueous LiCl ( 3×20 mL). Causality: The LiCl wash is critical for stripping residual DMF from the organic phase.
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Purification:
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Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate in vacuo.
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Purify the crude residue via flash column chromatography using a Hexanes/Ethyl Acetate gradient to isolate the pure amide.
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Self-validating experimental workflow for amide coupling using the hydrochloride salt.
References
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US Patent 7,314,849 B2 - 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides . Google Patents (Dow AgroSciences). Available at:[4]
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US Patent 8,614,206 B2 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use . Google Patents. Available at:[1]
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Multitargeted Imidazoles: Potential Therapeutic Leads for Alzheimer's and Other Neurodegenerative Diseases . Journal of Medicinal Chemistry (ACS Publications). Available at:[Link][3]
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BindingDB PrimarySearch - ERK2 Kinase Inhibitors . BindingDB. Available at:[Link][2]
Sources
- 1. US8614206B2 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use - Google Patents [patents.google.com]
- 2. BindingDB PrimarySearch_ki [bindingdb.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US7314849B2 - 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides - Google Patents [patents.google.com]
